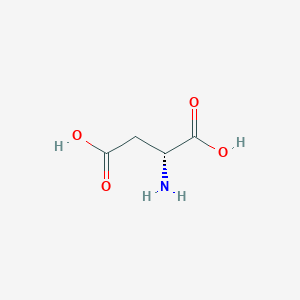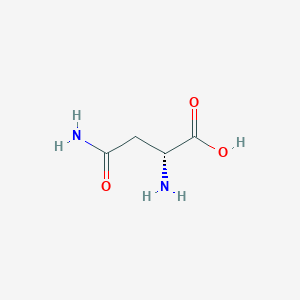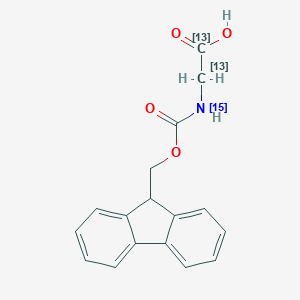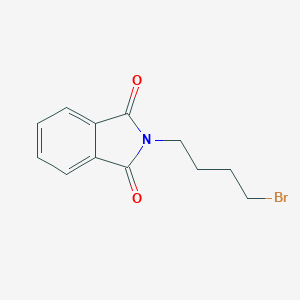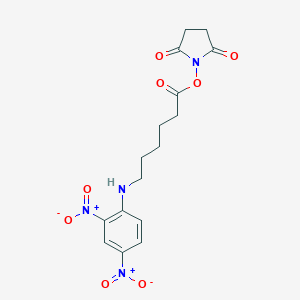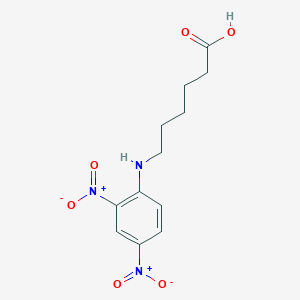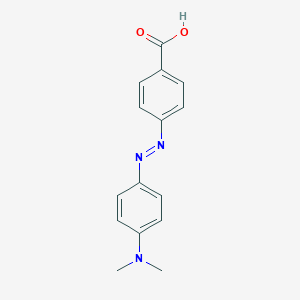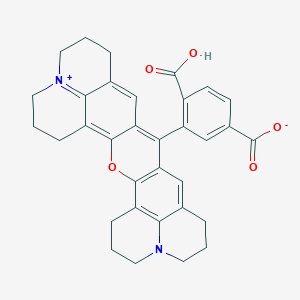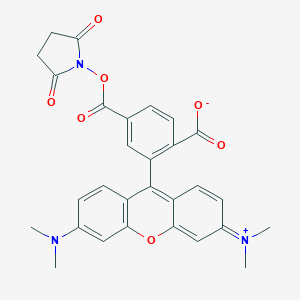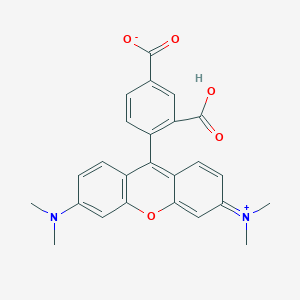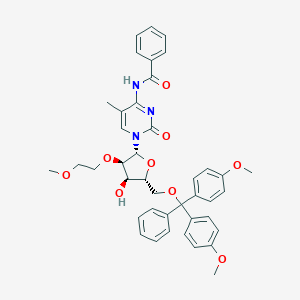![molecular formula C6H5N3 B559647 7H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-70-5](/img/structure/B559647.png)
7H-Pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
7H-Pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of various compounds and plays a significant role in biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine is a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Antiviral Agents
7H-Pyrrolo[2,3-d]pyrimidines and their analogs have been found to exhibit antiviral activity, particularly against the Zika virus (ZIKV) and dengue virus (DENV) . The discovery of a specific compound as a ZIKV inhibitor led to further investigation of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity .
Inhibitors of P21-Activated Kinase 4
The inhibitory mechanisms of 7H-Pyrrolo[2,3-d]pyrimidine competitive inhibitors of P21-Activated Kinase 4 (PAK4) have been investigated at the molecular level . PAK4 is associated with a variety of cancers, and these inhibitors have shown promise in cancer research .
Scaffold for Kinase Inhibitors
In medicinal chemistry, 7H-Pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors . These inhibitors are promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
Toll-Like Receptor 7 Agonists
7H-Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as Toll-Like Receptor 7 (TLR7) agonists . TLR7 is a crucial component of the innate immune system, and these agonists can potentially be used as antiviral agents .
Wirkmechanismus
Target of Action
7H-Pyrrolo[2,3-d]pyrimidine has been identified as a potent inhibitor of several kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival. Another primary target of 7H-Pyrrolo[2,3-d]pyrimidine is Hematopoietic Progenitor Kinase 1 (HPK1) , which is predominantly expressed in hematopoietic cells and acts as a negative regulator of T cell receptor (TCR) signaling .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidine interacts with its targets by binding to the kinase domain, thereby inhibiting their activity . For instance, it inhibits HPK1 activity, leading to a decrease in the phosphorylation level of SLP76, a substrate of HPK1 . This inhibition results in enhanced IL-2 secretion in human T cell leukemia Jurkat cells .
Biochemical Pathways
The inhibition of these kinases by 7H-Pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. For example, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can disrupt cell signaling pathways involved in cell proliferation and survival . Similarly, the inhibition of HPK1 can modulate TCR signaling, which plays a crucial role in T cell activation and immune response .
Result of Action
The result of 7H-Pyrrolo[2,3-d]pyrimidine’s action is the inhibition of its target kinases, leading to changes at the molecular and cellular levels. For instance, it can induce cell cycle arrest and apoptosis in HepG2 cells . It also enhances the secretion of IL-2 in human T cell leukemia Jurkat cells .
Action Environment
The action, efficacy, and stability of 7H-Pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it has been noted that the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage conditions, such as a cool, dry, and well-ventilated area away from heat sources and oxidants, are essential .
Zukünftige Richtungen
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTNLWSCFYERCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294089 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine | |
CAS RN |
271-70-5 | |
| Record name | 271-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

